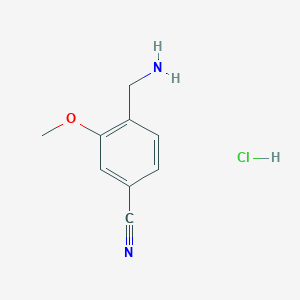
4-(Aminomethyl)-3-methoxybenzonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)benzoic acid is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders . It’s also known as an unnatural amino acid derivative .
Synthesis Analysis
The synthesis of 4-(aminomethyl)benzoic acid involves several steps including the reaction of benzyl amine with yeast glucan, followed by the addition of sodium cyanoborohydride . Another method involves the reaction of 4-formyl benzoic acid with methanol, followed by a reduction reaction .Molecular Structure Analysis
The molecular structure of 4-(aminomethyl)benzoic acid consists of a benzene ring with a carboxylic acid group (-COOH) and an aminomethyl group (-CH2NH2) attached to it .Chemical Reactions Analysis
4-(Aminomethyl)benzoic acid can react with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid . It can also be used in the synthesis of a novel hepatitis C virus (HCV) helicase inhibitor .Physical And Chemical Properties Analysis
The density of 4-(aminomethyl)benzoic acid is 1.2±0.1 g/cm3, the melting point is over 300 °C, the boiling point is 323.1±25.0 °C at 760 mmHg, and the flash point is 149.2±23.2 °C .Scientific Research Applications
Synthesis and Derivative Formation
Compounds related to 4-(Aminomethyl)-3-methoxybenzonitrile have been synthesized for various purposes, including herbicidal properties and as intermediates for further chemical reactions. For example, derivatives of 2-amino-4-hydroxybenzonitrile have been explored for their herbicidal screening data, indicating the versatility of benzonitrile derivatives in agricultural chemical research (Schmidt, 1987).
Physicochemical Properties
The study of molar refraction and polarizability of related compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride, in various solutions contributes to understanding their physicochemical properties. This knowledge is essential for designing drugs with desired properties and understanding their behavior in biological systems (Sawale et al., 2016).
Corrosion Inhibition
Benzonitrile derivatives have been investigated for their potential as corrosion inhibitors, demonstrating the chemical versatility and applicability of these compounds in industrial applications. For instance, 2-aminobenzene-1,3-dicarbonitriles derivatives have shown significant inhibition efficiency on mild steel, highlighting their potential in protecting materials from corrosion (Verma et al., 2015).
Antimicrobial and Antitumor Activities
Some benzonitrile derivatives have been synthesized with the aim of exploring their antimicrobial and antitumor activities. These studies provide a foundation for the development of new pharmaceuticals and underscore the importance of benzonitrile derivatives in medicinal chemistry (Mohamed et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-(Aminomethyl)-3-methoxybenzonitrile hydrochloride are cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) . These enzymes play crucial roles in neurotransmission, with cholinesterases involved in the breakdown of acetylcholine, a key neurotransmitter, and MAO B involved in the degradation of dopamine, another important neurotransmitter .
Mode of Action
4-(Aminomethyl)-3-methoxybenzonitrile hydrochloride interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity . This results in an increase in the levels of acetylcholine and dopamine in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The compound affects the cholinergic and dopaminergic pathways. By inhibiting AChE and BChE, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the synaptic cleft . Similarly, by inhibiting MAO B, it prevents the degradation of dopamine, resulting in increased dopamine levels . These changes can have downstream effects on various physiological processes, including muscle function, memory, and mood.
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can impact its bioavailability . For instance, the compound’s absorption can be influenced by factors such as its chemical structure and the pH of the gastrointestinal tract. Its distribution within the body can be affected by its lipophilicity and protein binding properties. Metabolism of the compound can occur in the liver, and excretion is typically via the kidneys .
Result of Action
The inhibition of AChE, BChE, and MAO B by 4-(Aminomethyl)-3-methoxybenzonitrile hydrochloride leads to increased levels of acetylcholine and dopamine in the synaptic cleft . This can enhance neurotransmission and potentially influence various physiological processes, including muscle function, memory, and mood .
Action Environment
The action, efficacy, and stability of 4-(Aminomethyl)-3-methoxybenzonitrile hydrochloride can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can impact the compound’s absorption, while the presence of certain proteins in the blood can affect its distribution within the body . Additionally, factors such as liver function can influence the compound’s metabolism, and kidney function can affect its excretion .
properties
IUPAC Name |
4-(aminomethyl)-3-methoxybenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-12-9-4-7(5-10)2-3-8(9)6-11;/h2-4H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBMCBSCWDMFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-3-methoxybenzonitrile hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,16-Diazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(10),2(7),3,5,8,11(15)-hexaene hydrochloride](/img/structure/B2852918.png)
![2-[(2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethyl)amino]ethanol](/img/structure/B2852919.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2852920.png)


![8-(4-ethoxyphenyl)-2-(2-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2852924.png)

![tert-butyl (1R,3R,5S,7S/1S,3S,5R,7R)-4,4,7-trimethyl-9-oxo-8-azatricyclo[5.2.0.03,5]nonane-8-carboxylate](/img/structure/B2852927.png)



![1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2852935.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852940.png)